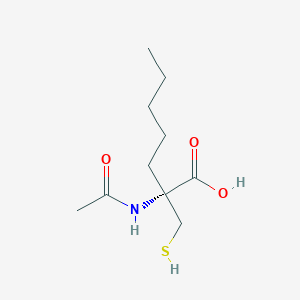
(R)-2-Acetamido-2-(mercaptomethyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetamido-2-(mercaptomethyl)heptanoic acid is an organic compound with a unique structure that includes an acetamido group, a mercaptomethyl group, and a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-2-(mercaptomethyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the oxidation of heptanal or the hydrolysis of heptanoic acid esters.
Introduction of the Mercaptomethyl Group: This step involves the addition of a mercaptomethyl group to the heptanoic acid backbone, often through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amino group to form the acetamido group.
Industrial Production Methods
Industrial production of ®-2-Acetamido-2-(mercaptomethyl)heptanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of renewable resources and environmentally friendly solvents, are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Acetamido-2-(mercaptomethyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form the corresponding amine.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Acetamido-2-(mercaptomethyl)heptanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions. Its ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine
In medicine, ®-2-Acetamido-2-(mercaptomethyl)heptanoic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of ®-2-Acetamido-2-(mercaptomethyl)heptanoic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the acetamido group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic Acid: A simple carboxylic acid with a seven-carbon chain.
2-Mercaptomethyl-thiazolidines: Compounds with a similar mercaptomethyl group but different backbone structures.
Acetamido Compounds: Various compounds containing the acetamido group.
Uniqueness
®-2-Acetamido-2-(mercaptomethyl)heptanoic acid is unique due to the combination of its functional groups and its chiral center. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO3S |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
(2R)-2-acetamido-2-(sulfanylmethyl)heptanoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-3-4-5-6-10(7-15,9(13)14)11-8(2)12/h15H,3-7H2,1-2H3,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
PJFRVTBMMXGVAX-JTQLQIEISA-N |
Isomerische SMILES |
CCCCC[C@](CS)(C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCCC(CS)(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)



![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)


![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)


